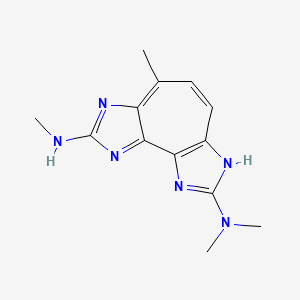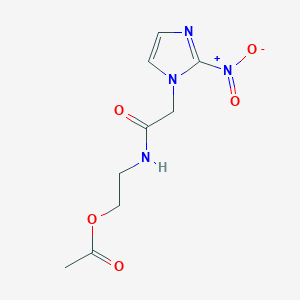
Morpholine-4-carbodithioic acid
Vue d'ensemble
Description
Morpholine-4-carbodithioic acid is an organic compound with the molecular formula C5H9NOS2 It is a derivative of morpholine, featuring a carbodithioic acid functional group
Mécanisme D'action
Mode of Action
It’s known that morpholine derivatives can interact with various enzymes and proteins . The specific interactions of Morpholine-4-carbodithioic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Morpholine derivatives have been shown to be involved in various biochemical processes . The specific pathways affected by this compound and their downstream effects need further investigation.
Pharmacokinetics
A study on a morpholine-thiophene hybrid thiosemicarbazone derivative suggested druglikeness behavior with zero violation . This suggests that this compound might have favorable pharmacokinetic properties, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal stability studies of some morpholine derivatives have been conducted . .
Analyse Biochimique
Biochemical Properties
Morpholine-4-carbodithioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of this compound to 2-(2-aminoethoxy)acetic acid . This interaction is crucial for the degradation pathway of this compound, which involves the conversion of the compound into less toxic metabolites.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes in the ergosterol biosynthetic pathway, which hampers cell multiplication and ultimately leads to cell death . This property makes it a potential candidate for antifungal and anticancer applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms stable complexes with enzymes, leading to their inhibition. For example, this compound inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antifungal activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its degradation by morpholine monooxygenase, which converts the compound into 2-(2-aminoethoxy)acetic acid . This pathway involves several intermediate steps, including the formation of 2-hydroxymorpholine and 2-(2-aminoethoxy)acetaldehyde. The degradation products are further metabolized into less toxic compounds, which are eventually excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via organic anion transporting polypeptides (OATPs) and clathrin-mediated endocytosis . Once inside the cells, this compound can accumulate in specific cellular compartments, such as lysosomes and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
This compound exhibits distinct subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can localize to the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morpholine-4-carbodithioic acid can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where morpholine and carbon disulfide are reacted under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine-4-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, fungicides, and rubber chemicals.
Comparaison Avec Des Composés Similaires
- Morpholine-4-carbodithioate
- Morpholine-N-dithiocarbamate
- Morpholine-N-dithiocarboxylate
Comparison: Morpholine-4-carbodithioic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted applications.
Propriétés
IUPAC Name |
morpholine-4-carbodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQMTQTYONMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
873-58-5 (hydrochloride salt) | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60189345 | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3581-30-4 | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)
![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)








![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)

